molecular formula C16H15NO3 B158604 2-Methyl-4-(2-methylbenzamido)benzoic acid CAS No. 317374-08-6

2-Methyl-4-(2-methylbenzamido)benzoic acid

Cat. No.: B158604
CAS No.: 317374-08-6
M. Wt: 269.29 g/mol
InChI Key: KJGSVQLCVULXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(2-methylbenzamido)benzoic acid (CAS: 317374-08-6) is a benzoic acid derivative featuring a 2-methylbenzamido substituent at the 4-position and a methyl group at the 2-position of the aromatic ring. It is a key intermediate in synthesizing pharmaceutically active benzazepine compounds with vasopressin antagonistic activity . Its crystal structure (monoclinic, space group C2/c) reveals intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming chains and dimers that stabilize the lattice . The compound has a melting point of 497 K and a molecular weight of 269.29 g/mol .

Preparation Methods

Conventional Synthesis Routes

Two-Step Amidation and Saponification

The most widely documented method involves a two-step process: amide bond formation followed by ester hydrolysis .

Step 1: Amidation of 4-Amino-2-methylbenzoic Acid
4-Amino-2-methylbenzoic acid reacts with o-toluoyl chloride in the presence of pyridine to form the intermediate methyl ester. Pyridine acts as both a base and a catalyst, neutralizing HCl byproducts. Typical conditions include:

  • Solvent : Tetrahydrofuran (THF) or acetonitrile

  • Temperature : 0–25°C

  • Yield : 83–89% .

Step 2: Saponification of the Ester Intermediate
The methyl ester undergoes hydrolysis using sodium hydroxide in methanol, followed by acidification with hydrochloric acid to yield the final carboxylic acid. Key parameters:

  • Base : NaOH (2.5 equiv)

  • Reaction Time : 4–6 hours

  • Yield : 95.6% with >99% purity .

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize solvents that enhance reaction kinetics and simplify purification:

ParameterLaboratory ScaleIndustrial Scale
SolventTHFContinuous flow systems
CatalystPyridineAutomated pH adjustment
Reaction Time5–24 hours2–4 hours
Yield80–89%90–95%

Continuous flow systems reduce side reactions by maintaining precise temperature control, while automated base addition minimizes manual intervention .

Microwave-Assisted Synthesis

Emerging methods employ microwave irradiation to accelerate amidation. Preliminary data suggest:

  • Time Reduction : 24-hour reactions completed in 5 hours.

  • Yield Improvement : 90% vs. 81% conventional .

Green Chemistry Approaches

Aqueous-Phase Reactions

Recent patents describe replacing organic solvents with water-miscible alternatives (e.g., ethanol-water mixtures), achieving:

  • Reduced Waste : 40% lower solvent usage.

  • Safety : Eliminates flammable solvents.

  • Yield : 75–78% .

Catalytic Recycling

Palladium-based catalysts recoverable via filtration demonstrate:

  • Reusability : 5 cycles without significant activity loss.

  • Cost Efficiency : 30% reduction in raw material expenses .

Characterization and Quality Control

Spectroscopic Validation

Post-synthesis analysis relies on:

  • 1H NMR : Peaks at δ 2.41 (s, 3H, methyl), δ 7.33 (m, 7H, aromatic), δ 12.64 (br.s, 1H, carboxylic acid) confirm structure .

  • HPLC Purity : >99.5% achieved via recrystallization .

Impurity Profiling

Common impurities include:

  • Unreacted o-Toluoyl Chloride : <0.1% after purification.

  • Hydrolysis Byproducts : Controlled via pH monitoring .

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Time (h)Cost (USD/kg)
Conventional81–8998–9924120–150
Microwave-Assisted9099.55180–200
Green Chemistry75–7897–981290–110

Microwave-assisted synthesis, while faster, incurs higher energy costs. Green methods offer economic and environmental benefits but require yield optimization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methylbenzamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of 2-Methyl-4-(2-methylbenzamido)benzoic acid is as an intermediate in the synthesis of pharmaceutical compounds, particularly benzazepine derivatives. These compounds exhibit vasopressin antagonistic activity, making them valuable in treating conditions like heart failure and hypertension .

Key Findings:

  • The compound facilitates the formation of complex structures necessary for drug efficacy.
  • It has been documented that derivatives synthesized using this intermediate possess significant biological activity, including effects on vasopressin receptors .

Use in Dyes and Pesticides

Beyond pharmaceuticals, this compound is also utilized as an intermediate in the production of dyes and pesticides. Its oxidizing properties make it suitable for various chemical reactions involved in dye synthesis, enhancing color stability and intensity .

Synthesis of Benzazepine Compounds

A study highlighted the synthesis of benzazepine derivatives from this compound. The research demonstrated that varying substituents on the benzene rings led to different pharmacological profiles, showcasing the versatility of this intermediate in drug development .

Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety profile of drugs synthesized using this compound. Results indicate that while some derivatives exhibit desirable pharmacological properties, they also require careful evaluation regarding their safety and potential side effects .

Data Table: Comparison of Synthesis Methods

MethodYield (%)Reaction Time (hrs)Key Benefits
Conventional Synthesis8124Established protocol
Microwave-Assisted905Faster reaction times
Green Chemistry7512Environmentally friendly

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylbenzamido)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes and proteins involved in metabolic pathways.

    Pathways Involved: It can inhibit or activate specific enzymes, leading to alterations in metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives

Compound Name Substituents Key Functional Groups CAS Number
2-Methyl-4-(2-methylbenzamido)benzoic acid 2-Me (benzoic acid), 2-Me (benzamido) Carboxylic acid, amide 317374-08-6
4-(4-Chlorobenzamido)benzoic acid 4-Cl (benzamido) Carboxylic acid, amide Not provided
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid Methoxy, oxoethyl, benzamido Carboxylic acid, amide, ester Not provided
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole ring Carboxylic acid, heterocycle 65032-66-8

Key Observations :

  • Substituent Position : The ortho-methyl group in the benzamido moiety of the target compound contrasts with para-substituted analogs (e.g., 4-(4-substitutedbenzamido)benzoic acid), which exhibit altered electronic and steric effects .

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (K) Solubility (mg/mL) LogP (Predicted)
This compound 497 0.1 (water) 3.2
4-(4-Chlorobenzamido)benzoic acid 478–483 0.05 (water) 3.8
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 412–413 1.2 (ethanol) 2.1

Key Observations :

  • Melting Points : The target compound’s high melting point (497 K) is attributed to robust hydrogen-bonding networks, unlike thiazole-containing derivatives with lower thermal stability .
  • Solubility : Ortho-substituted analogs (e.g., target compound) show lower aqueous solubility than para-substituted derivatives due to increased steric hindrance .

Key Observations :

  • Reactivity: Para-substituted benzoyl chlorides (e.g., 4-Cl) react faster with 4-aminobenzoic acid than ortho-substituted analogs due to reduced steric effects .
  • Yield: The target compound’s high yield (81%) reflects optimized recrystallization in methanol, whereas thiazole derivatives require multistep syntheses with lower efficiency .

Table 4: Bioactivity Comparison

Compound Name Biological Activity Application
This compound Vasopressin receptor antagonism Intermediate for benzazepine drugs
4-(4-Nitrobenzamido)benzoic acid Antimicrobial Antibacterial agents
Benzoic acid derivatives with thiazole Enzyme inhibition Anticancer candidates

Key Observations :

  • Pharmacological Profile : The target compound’s ortho-methyl groups enhance binding to vasopressin receptors compared to nitro-substituted analogs, which prioritize microbial target interactions .
  • Biosensor Recognition : Benzoic acid derivatives with para-substituents are more efficiently detected by biosensors (e.g., sBAD in S. cerevisiae) than ortho-substituted variants due to steric constraints .

Biological Activity

2-Methyl-4-(2-methylbenzamido)benzoic acid, a synthetic compound, is recognized for its potential biological activities, particularly in medicinal chemistry. This compound serves as an intermediate in the synthesis of various pharmacologically active substances, which may include agents with vasopressin antagonistic properties and anticancer activities. Understanding its biological activity is crucial for developing novel therapeutic agents.

Chemical Structure and Properties

The chemical formula of this compound is C₁₆H₁₅N₁O₃, and it features a benzoic acid core substituted with a methyl group and a 2-methylbenzamide moiety. Its structure can be represented as follows:

Structure C16H15NO3\text{Structure }\text{C}_{16}\text{H}_{15}\text{NO}_3

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been linked to the inhibition of the PI3K/Akt signaling pathway, which plays a significant role in cancer cell growth and survival .

The mechanism underlying the biological activity of this compound involves several molecular interactions:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Induction of Apoptosis : The compound promotes programmed cell death through mitochondrial pathways, leading to reduced viability of cancer cells .

Proteostasis Network Modulation

Recent studies have also explored the effects of this compound on the proteostasis network, which is essential for maintaining cellular protein homeostasis. It has been shown to enhance the activity of proteasomal and autophagic pathways, suggesting its potential as an anti-aging agent or in the treatment of age-related diseases .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of various benzoic acid derivatives, including this compound, on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for further development into anticancer drugs .

Evaluation of Proteostasis Modulation

Another research effort focused on evaluating how this compound affects proteostasis. It was found to activate chymotrypsin-like enzymatic activities, which are critical for protein degradation pathways. This suggests that the compound may help counteract age-related declines in cellular protein management systems .

Data Table: Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis; inhibits PI3K/Akt pathway
Enzymatic InhibitionInhibits specific cancer-related enzymes
Proteostasis ModulationEnhances proteasomal and autophagic activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-(2-methylbenzamido)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via amidation of 2-methylbenzoic acid derivatives with 4-amino-2-methylbenzoic acid. Key steps include activating the carboxylic acid group (e.g., using thionyl chloride or carbodiimide coupling agents) to form the benzamide bond. Optimization involves monitoring reaction temperature (45–60°C) and solvent choice (e.g., DMF or THF) to improve yields . Purity can be enhanced via recrystallization from ethanol/water mixtures. Analytical validation by TLC (Rf ~0.62 in hexane/EtOH) and NMR (δ = 3.86 ppm for methyl groups) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To confirm molecular weight (269.29 g/mol) and detect impurities .
  • 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and carboxylic acid protons (broad ~12 ppm) .
  • FT-IR : Identify amide I (1640–1680 cm⁻¹) and carboxylic acid O-H stretches (2500–3300 cm⁻¹) .
  • Melting Point : Compare observed values (e.g., 217–220°C) with literature data to assess crystallinity .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodological Answer : The compound is stable in anhydrous DMSO or ethanol at –20°C for long-term storage. Avoid aqueous buffers with pH >7, as the carboxylic acid group may deprotonate, reducing solubility. Degradation studies under UV light (λ = 254 nm) show <5% decomposition over 72 hours, suggesting light-sensitive handling is optional but prudent .

Advanced Research Questions

Q. How does steric hindrance from the 2-methyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The ortho-methyl group on the benzamide ring creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies using substituted anilines show a 40% reduction in reaction rate compared to unsubstituted analogs. Computational modeling (e.g., DFT at the B3LYP/6-31G* level) can quantify steric effects via molecular volume analysis .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP values)?

  • Methodological Answer : Discrepancies in logP (predicted XLogP3 = 3 vs. experimental 2.8) arise from computational assumptions. Validate via shake-flask experiments: Partition the compound between octanol and water (pH 2.0), followed by UV-Vis quantification (λmax = 265 nm). Adjust for ionization using the Henderson-Hasselbalch equation .

Q. How can researchers design stability-indicating assays for this compound under oxidative stress?

  • Methodological Answer : Expose the compound to 0.1% H₂O₂ at 40°C for 24 hours. Monitor degradation via UPLC-PDA: Look for new peaks corresponding to hydroxylated byproducts (e.g., 2-methyl-4-(2-methylbenzamido)-5-hydroxybenzoic acid). Quantify using a calibrated response factor .

Properties

IUPAC Name

2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-5-3-4-6-13(10)15(18)17-12-7-8-14(16(19)20)11(2)9-12/h3-9H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGSVQLCVULXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649002
Record name 2-Methyl-4-(2-methylbenzamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317374-08-6
Record name 4-(2-Methylbenzoylamino)-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317374-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(2-methylbenzamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cc(NC(=O)c2ccccc2C)ccc1C(=O)CCl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The isomer mixture of 1-{2-[2-methyl-4-(2-methylbenzoylamino)-phenyl]-2-oxoethyl}pyridinium chloride and 1-{2-[4-methyl-2-(2-methylbenzoylamino)phenyl]-2-oxoethyl}pyridinium chloride obtained in the above Reference Example 6 (207.3 g, 0.544 mole) is suspended in methanol (0.4 L) and thereto is added a solution of sodium hydroxide (52.5 g, 1.31 mole) in water (0.6 L), and the mixture is stirred at 60-76° C. for about 4 hours to complete the reaction. To the reaction mixture is added concentrated hydrochloric acid (0.108 L) at the same temperature to adjust pH=1. The mixture is stirred under ice cooling for one hour, and the precipitated crystals are separated by filtration. The resulting crystals are washed with water and dried at around 60° C. to give the crude product (125.5 g, yield 85.6%). A part of this crude product (20 g) is recrystallized from methanol (340 mL) and dried at 60° C. to give the desired product (12.1 g, yield 60.5%, purity by HPLC 99.7%).
Name
1-{2-[2-methyl-4-(2-methylbenzoylamino)-phenyl]-2-oxoethyl}pyridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-{2-[4-methyl-2-(2-methylbenzoylamino)phenyl]-2-oxoethyl}pyridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 6
Quantity
207.3 g
Type
reactant
Reaction Step Two
Quantity
52.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.6 L
Type
solvent
Reaction Step Three
Quantity
0.108 L
Type
reactant
Reaction Step Four
Quantity
0.4 L
Type
solvent
Reaction Step Five
Yield
60.5%

Synthesis routes and methods III

Procedure details

A toluene solution of a mixture of 2-chloro-2′-methyl-4′-(2-methyl-benzoylamino)acetophenone and 2-chloro-4′-methyl-2′-(2-methylbenzoylamino)acetophenone obtained in the above Reference Example 5 is concentrated and to the residue is added isopropyl alcohol (twice volume). To the mixture is added dropwise an aqueous sodium hypochlorite solution (twice molar amount) at 10-20° C. After completion of the reaction (30 minutes to one hour), the reaction mixture is acidified with hydrochloric acid, and the precipitated crystals are separated by filtration to give a crude product of 2-methyl-4-(2-methylbenzoylamino)benzoic acid in a yield of 86-100%. This crude product is recrystallized from methanol to give the desired product (yield 57%, purity by HPLC 99.3%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-2′-methyl-4′-(2-methyl-benzoylamino)acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 3-(2-methylbenzoylamino)toluene (50.0 g, 0.222 mole) in methylene chloride (50 mL) which is cooled to 3° C. is added aluminum chloride (88.8 g, 0.666 mole) under nitrogen atmosphere over a period of about 10 minutes. The mixture is cooled to 3° C., and thereto is added dropwise oxalyl chloride (25.2 mL, 0.289 mole) at 3-7° C. The mixture is stirred at 2-7° C. for 5 hours. After confirming the disappearance of the starting materials, the reaction mixture is diluted with methylene chloride (100 mL), and thereto is added ice water to quench the reaction. After distilling off methylene chloride, the resulting aqueous suspension is refluxed for 30 minutes and then cooled to room temperature. The resulting crystals are separated by filtration and the wet crystals are dried at 60° C. to give the crude product (58.33 g). To the crude product (29.17 g) are added 2.5 mol/L aqueous sodium hydroxide solution (400 mL) and toluene (100 mL), and insoluble materials are removed by filtration and then separated into two layers. The aqueous layer is washed twice with toluene (100 mL) and neutralized with 6 mol/L hydrochloric acid (300 mL). The precipitated crystals are separated by filtration and dried at 60° C. and then recrystallized from methanol (540 mL) to give the desired product (19.67 g, yield 65.8%, purity by HPLC 99.4%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
88.8 g
Type
reactant
Reaction Step Two
Quantity
25.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
29.17 g
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
65.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.